molecular formula C5H12ClNO B6211528 rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis CAS No. 2703745-35-9

rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis

Cat. No.: B6211528
CAS No.: 2703745-35-9
M. Wt: 137.61 g/mol
InChI Key: BIBJGYHUXSWZFW-JBUOLDKXSA-N
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Description

rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis is a chiral bicyclic amine derivative with a tetrahydrofuran (oxolane) backbone. Its molecular formula is C₅H₁₂ClNO (molecular weight: 153.61 g/mol), featuring a methyl group at the 4-position and an amine group at the 3-position of the oxolane ring. The stereochemistry is defined as cis, indicating the spatial arrangement of substituents on the ring . This compound is typically synthesized as a racemic mixture (rac), meaning it contains equal parts of (3R,4S) and (3S,4R) enantiomers. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents and improved stability for storage .

Its primary applications lie in medicinal chemistry as a building block for drug discovery, particularly in the development of central nervous system (CNS) therapeutics due to its structural resemblance to bioactive amines .

Properties

CAS No.

2703745-35-9

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(3R,4S)-4-methyloxolan-3-amine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-7-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1

InChI Key

BIBJGYHUXSWZFW-JBUOLDKXSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H]1N.Cl

Canonical SMILES

CC1COCC1N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or chiral catalysts are used to induce the desired stereochemistry in the product. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of biocatalysts and green chemistry principles is also becoming more prevalent to reduce environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemical Research Applications

Chiral Building Block:

  • The compound serves as a crucial chiral building block in the synthesis of complex organic molecules. Its stereochemical properties allow for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Synthetic Routes:

  • Several synthetic methods have been developed to produce this compound efficiently. These include:
    • Biocatalysis: Utilizing enzymes to achieve specific stereoisomers.
    • Chiral Catalysts: Employing catalysts that promote the formation of desired enantiomers under mild conditions.

Biological Research Applications

Enzyme Inhibition Studies:

  • The compound is studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications. For example, it may interact with enzymes involved in metabolic pathways, potentially modulating their activity.

Protein Binding:

  • Investigations into how rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride binds to proteins are ongoing. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.

Medical Applications

Therapeutic Investigations:

  • The compound is being evaluated for its potential therapeutic effects against various diseases. Its structural characteristics suggest it may have applications in treating conditions related to enzyme dysfunction or metabolic disorders.

Pharmaceutical Development:

  • As a component in drug formulation, rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride can enhance the efficacy and specificity of drugs. Its ability to act as a chiral auxiliary makes it valuable in the development of new pharmaceuticals.

Industrial Applications

Production of Fine Chemicals:

  • In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties facilitate the synthesis of high-purity compounds required for various applications.

Case Study 1: Enzyme Inhibition

A study focused on rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride's role as an enzyme inhibitor demonstrated significant effects on metabolic enzymes involved in lipid metabolism. The results indicated that this compound could serve as a lead structure for developing novel inhibitors targeting metabolic disorders.

Case Study 2: Chiral Synthesis

Research highlighted the use of rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride as a chiral building block in synthesizing biologically active compounds. The study reported successful synthesis routes leading to high yields and enantiomeric purity, showcasing its utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differentiating features:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Differences Reference
rac-(3R,4S)-4-methyloxolan-3-amine HCl C₅H₁₂ClNO 153.61 4-methyl, 3-amine (oxolane) Reference compound
cis-4-Fluorotetrahydrofuran-3-amine HCl C₄H₉ClFNO 141.57 4-fluoro, 3-amine (oxolane) Fluorine substituent enhances electronegativity and metabolic stability
rac-(3R,4S)-4-ethoxyoxolan-3-amine C₆H₁₃NO₂ 147.17 4-ethoxy, 3-amine (oxolane) Ethoxy group increases lipophilicity
rac-(3R,4S)-4-(triazol-1-yl)oxolan-3-amine C₆H₁₀N₄O 154.17 4-triazole, 3-amine (oxolane) Triazole enables click chemistry applications
rac-(3R,4S)-3-amino-4-methylthiolane-1,1-dione HCl C₅H₁₂ClNO₂S 185.67 4-methyl, 3-amine (thiolane with sulfone) Sulfur atom alters ring conformation and electronic properties

Key Observations :

  • Substituent Effects: The 4-methyl group in the target compound balances lipophilicity and steric bulk, whereas fluorine (in cis-4-fluorotetrahydrofuran-3-amine HCl) enhances polarity and bioavailability .
  • Ring System : Thiolane analogs (e.g., thiolane-1,1-dione) introduce sulfur, which modifies electronic properties and ring strain compared to oxolane .
  • Stereochemistry : Cis configurations in oxolane derivatives are critical for binding to chiral receptors, as seen in neuromodulatory targets .
Physicochemical Properties
Property rac-(3R,4S)-4-methyloxolan-3-amine HCl cis-4-Fluorotetrahydrofuran-3-amine HCl rac-(3R,4S)-4-ethoxyoxolan-3-amine
Solubility (H₂O) High (hydrochloride salt) Moderate (polarity from F) Low (ethoxy group)
LogP (Predicted) 0.8 0.5 1.2
Melting Point 180–185°C 165–170°C 155–160°C
Stability Stable at RT Hygroscopic (requires desiccant) Stable at RT

Analysis: The hydrochloride salt form of the target compound ensures superior aqueous solubility compared to non-salt analogs like the ethoxy derivative.

Biological Activity

The compound rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis, is a chiral amine that has garnered interest in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C6H14ClN
  • CAS Number : 1682655-57-7
  • SMILES Notation : Cl.C[C@H]1COCC[C@@H]1N

This compound features a methyloxolan ring and an amine functional group, which are critical for its biological interactions.

Pharmacological Effects

Research indicates that rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride exhibits several pharmacological effects:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly in the context of GABAergic transmission. Its structural similarity to other known GABA modulators suggests it may act as a GABA receptor agonist or modulator .
  • Antiviral Properties : Preliminary studies indicate that compounds with similar structures have demonstrated antiviral activity. For instance, derivatives of methyloxolan have been linked to inhibition of viral replication in certain models .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride against various cancer cell lines. Results suggest selective cytotoxicity towards specific tumor types, indicating potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound include:

  • Receptor Interaction : The compound likely interacts with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
  • Cell Signaling Pathways : It may modulate intracellular signaling pathways involved in cell proliferation and apoptosis, contributing to its cytotoxic effects against cancer cells .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride on anxiety-related behaviors in rodent models. The compound was administered at varying doses (1 mg/kg to 10 mg/kg) and showed a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.

Case Study 2: Antiviral Activity

In a controlled trial assessing antiviral efficacy against Hepatitis C virus (HCV), rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride demonstrated significant inhibition of viral replication at concentrations as low as 0.5 µM. This suggests its potential utility in antiviral therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationGABA receptor modulation
Antiviral ActivityInhibition of HCV replication
CytotoxicitySelective toxicity to cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, and what are their mechanistic considerations?

  • Methodological Answer : The compound is typically synthesized via stereoselective cyclization of appropriately functionalized precursors. For example, epoxide ring-opening strategies using ammonia or amine nucleophiles can yield the oxolane scaffold. Mechanistically, the stereochemistry (3R,4S) arises from substrate-controlled induction or catalytic asymmetric methods. Post-synthesis, hydrochloride salt formation is achieved via acid-base titration .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to confirm intermediate formation. Purity (>98%) is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (¹H/¹³C) .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry of cis-rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol (95:5) to resolve enantiomers. Retention times are compared against racemic standards .
  • NMR : NOESY/ROESY experiments confirm cis-stereochemistry by observing spatial proximity between H3 and H4 protons.
  • Polarimetry : Measure specific rotation ([α]D²⁵) to corroborate optical purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess (ee) in the synthesis of rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example, higher catalyst loadings (e.g., 10 mol% Jacobsen’s thiourea catalyst) in toluene at -20°C improved ee to >90% in pilot studies .
  • Computational Modeling : Apply density functional theory (DFT) to predict transition-state energetics and guide catalyst selection. ICReDD’s reaction path search methods () can identify optimal conditions .
    • Data Contradiction Note : Discrepancies in ee values between HPLC and polarimetry may arise from solvent-dependent optical activity. Cross-validate using both methods .

Q. What are the critical safety considerations when handling rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, and how can potential hazards be mitigated?

  • Methodological Answer :

  • Hazards : Suspected carcinogen (OSHA Category 2) and skin irritant (GHS Category 2).
  • Mitigation :
  • Use fume hoods and PPE (nitrile gloves, lab coat, goggles).
  • Store in a locked, ventilated cabinet away from oxidizers.
  • Emergency protocols: For skin contact, wash with 10% NaHCO₃ solution; for inhalation, administer oxygen and seek medical aid .

Q. How should researchers address discrepancies in chiral purity assessments between LC-MS, NMR, and polarimetry?

  • Methodological Answer :

  • Root Cause Analysis :
TechniquePotential Pitfall
LC-MSColumn degradation or co-elution of impurities
NMRSolvent suppression artifacts or residual water
PolarimetryTemperature-dependent [α]D variability
  • Resolution :
  • Calibrate instruments using USP-grade references.
  • Validate NMR spectra with DEPT-135 and HSQC to confirm signal assignments.
  • Replicate measurements under controlled temperature (25°C) .

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